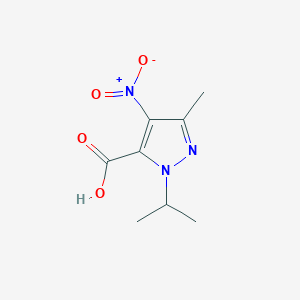
4-Chloro-2-(3,4-dichlorobenzyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3,4-dichlorobenzyl)phenol is an organic compound with the molecular formula C13H9Cl3O. It is a chlorinated phenol derivative known for its antimicrobial properties. This compound is often used in various applications due to its effectiveness in inhibiting the growth of bacteria and fungi.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dichlorobenzyl)phenol typically involves the chlorination of 2-(3,4-dichlorobenzyl)phenol. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the chlorination of 2-(3,4-dichlorobenzyl)phenol in large reactors, followed by purification steps such as crystallization and filtration to obtain the final product.
化学反应分析
Types of Reactions
4-Chloro-2-(3,4-dichlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of chlorinated hydroquinones.
Substitution: Formation of multi-substituted chlorinated phenols.
科学研究应用
4-Chloro-2-(3,4-dichlorobenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to microbial inhibition and antimicrobial resistance.
Medicine: Investigated for its potential use in antiseptic formulations and disinfectants.
Industry: Utilized in the production of antimicrobial coatings and preservatives for various products.
作用机制
The antimicrobial action of 4-Chloro-2-(3,4-dichlorobenzyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death. The molecular targets include membrane proteins and enzymes involved in maintaining cell integrity.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
4-Chloro-3-methylphenol: Another chlorinated phenol with antimicrobial activity.
Uniqueness
4-Chloro-2-(3,4-dichlorobenzyl)phenol is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other chlorinated phenols. Its ability to disrupt microbial cell membranes more effectively makes it a valuable compound in various applications.
属性
分子式 |
C13H9Cl3O |
|---|---|
分子量 |
287.6 g/mol |
IUPAC 名称 |
4-chloro-2-[(3,4-dichlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H9Cl3O/c14-10-2-4-13(17)9(7-10)5-8-1-3-11(15)12(16)6-8/h1-4,6-7,17H,5H2 |
InChI 键 |
WZKZPINJKQFCPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC2=C(C=CC(=C2)Cl)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7,9-Dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)(4-methylphenyl)methanone](/img/structure/B11996459.png)

![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)
![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996504.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)

![4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11996533.png)

![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)

![Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11996559.png)

